molecular formula C7H16NO5P B1662163 2-Amino-7-phosphonoheptanoic acid CAS No. 78966-69-5

2-Amino-7-phosphonoheptanoic acid

Cat. No. B1662163
CAS RN: 78966-69-5
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-UHFFFAOYSA-N
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Patent
US04477391

Procedure details

Equimolar quantities of the phosphonic acid, and L-lysine, were dissolved in water and warmed for 1/2 hr at 60° C. Two volumes of hot methanol were then added and the mixture brought to room temperature. Diethyl ether was added carefully, until a slight cloudiness appeared in the solution, which was left to stand. The phosphonic acid/lysine salt was filtered off and dissolved in water. A "Dowex" 50×8 column was prepared by passed 2M pyridine down it, and washing with water, the lysine salt solution was passed down the column and washed through with water, the phosphonic acid passing straight through. The amine acid containing fractions were collected and evaporated to dryness; a solution of known concentration was then made up, and the rotation of plane polarised light recorded on a "TBL" Automatic Polarimeter 143D using a mercury lamp. The first isomer to be precipitated was found to be (-), and circular dichroism studies indicated it to have the D configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[PH:1](=[O:4])([OH:3])[OH:2].[NH2:5][C@H:6]([C:12]([OH:14])=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10]N.CO.[CH2:17](OCC)C>O.N1C=CC=CC=1>[NH2:5][CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:17][P:1]([OH:3])([OH:2])=[O:4])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to room temperature
WAIT
Type
WAIT
Details
was left
FILTRATION
Type
FILTRATION
Details
The phosphonic acid/lysine salt was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
A "Dowex" 50×8 column was prepared
WASH
Type
WASH
Details
washing with water
WASH
Type
WASH
Details
washed through with water
ADDITION
Type
ADDITION
Details
The amine acid containing fractions
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
a solution of known concentration
CUSTOM
Type
CUSTOM
Details
The first isomer to be precipitated

Outcomes

Product
Name
Type
Smiles
NC(C(=O)O)CCCCCP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.